![molecular formula NiSi2 B1143461 Nickel silicide (NiSi2) CAS No. 12201-89-7](/img/structure/B1143461.png)
Nickel silicide (NiSi2)
描述
Nickel silicide (NiSi2) is an intermetallic compound composed of nickel and silicon. It is known for its unique properties, including high thermal stability, low electrical resistivity, and excellent mechanical strength. These characteristics make nickel silicide an important material in various technological applications, particularly in the field of microelectronics where it is used to form contacts and interconnections in semiconductor devices .
准备方法
Nickel silicide can be synthesized through several methods, including:
Solid-State Reaction: This involves the diffusion of nickel and silicon at elevated temperatures.
Rapid Thermal Annealing: Nickel disilicide (NiSi2) can be prepared on silicon substrates by rapid thermal annealing.
Spark Plasma Sintering: This technique involves the use of spark plasma sintering equipment to prepare nickel silicide electrodes and gradients.
化学反应分析
Nickel silicide undergoes various chemical reactions, including:
Oxidation: Nickel silicide can oxidize at high temperatures, forming nickel oxide and silicon dioxide.
Reduction: Nickel silicide can be reduced back to its elemental forms under certain conditions.
Substitution: Nickel atoms in the silicide can be substituted with other metals, altering its properties.
Common reagents used in these reactions include chlorine gas (for oxidation) and hydrogen gas (for reduction). The major products formed from these reactions are nickel oxide, silicon dioxide, and elemental nickel .
科学研究应用
Applications in Microelectronics
1. Interconnects in Integrated Circuits
Nickel silicide is extensively used in the fabrication of interconnects within integrated circuits. Its low resistivity (approximately 34-50 μΩ·cm) allows for efficient electrical conduction, essential for high-performance electronic devices. NiSi2 forms at the junctions of nickel and silicon during heat treatment processes, providing a reliable electrical connection with minimal resistance .
2. Source/Drain Contacts in Transistors
In field-effect transistors (FETs), nickel silicide serves as a contact material for source and drain regions. The compound's ability to form a low-resistivity interface with silicon enhances device performance, particularly in advanced CMOS technologies. Studies indicate that NiSi2 can maintain stable performance even at high temperatures, which is crucial for modern semiconductor devices .
3. Phase Transition Dynamics
Recent research utilizing in situ transmission electron microscopy has revealed insights into the phase transition dynamics of nickel silicides during thermal processing. Understanding these transitions is vital for optimizing fabrication processes in nanowire structures and other nanoscale devices .
Applications in Materials Science
1. Coatings for Corrosion Resistance
Nickel silicide coatings are applied to nickel-based superalloys and stainless steels to enhance corrosion resistance. The compound’s stability under extreme conditions makes it suitable for aerospace and automotive applications where materials are exposed to harsh environments .
2. Catalysis
Nickel silicide has been investigated as a catalyst for hydrogenation reactions due to its unique electronic properties. Research shows that nickel silicide nanoparticles can serve as effective catalysts for unsaturated hydrocarbons, presenting an alternative to traditional catalytic materials .
Case Studies
Challenges and Limitations
Despite its advantages, nickel silicide faces challenges that limit its application in ultra-scaled devices:
- Thermal Instability : At temperatures approaching its melting point (~993 °C), NiSi2 may lose adhesion to silicon substrates, leading to agglomeration and increased sheet resistance .
- Agglomeration at Small Scales : In thin films (<50 nm), nickel silicide tends to agglomerate more readily, which can adversely affect electrical performance .
作用机制
The mechanism of action of nickel silicide involves its interaction with silicon substrates. When nickel silicide is formed on a silicon substrate, it creates a low-resistivity contact that enhances the electrical properties of the device. The formation of nickel silicide involves the diffusion of nickel atoms into the silicon lattice, resulting in the formation of a stable intermetallic compound .
相似化合物的比较
Nickel silicide can be compared with other similar compounds such as:
Nickel monosilicide (NiSi): This compound has a lower resistivity compared to nickel disilicide but is less thermally stable.
Nickel-rich silicides (e.g., Ni3Si): These compounds have higher resistivity and are less commonly used in microelectronics.
Other metal silicides (e.g., cobalt silicide, titanium silicide): These compounds have different electrical and thermal properties, making them suitable for different applications.
Nickel silicide is unique due to its combination of low resistivity, high thermal stability, and excellent mechanical strength, making it a preferred material in many high-tech applications .
属性
IUPAC Name |
nickel(2+);silicon(4+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ni.2Si/q+2;2*+4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTYGNUPYSXKGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si+4].[Si+4].[Ni+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NiSi2+10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401014290 | |
Record name | Nickel silicide (NiSi2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401014290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12201-89-7 | |
Record name | Nickel silicide (NiSi2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Nickel silicide (NiSi2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401014290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nickel disilicide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.151 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。